molecular formula C12H22N2O2 B153499 tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate CAS No. 287114-25-4

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Cat. No.: B153499
CAS No.: 287114-25-4
M. Wt: 226.32 g/mol
InChI Key: UUHPKKKRSZBQIG-UHFFFAOYSA-N
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Description

Tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Nematicidal Activity : Novel derivatives of tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate showed promising nematicidal activity against pinewood nematodes and root-knot nematodes in research by Xu, J. et al. (2021) (Xu et al., 2021).

  • Molecular Structure Analysis : Moriguchi, T. et al. (2014) synthesized tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, and analyzed its molecular structure using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).

  • Tropane Alkaloid Synthesis : Brock, E. et al. (2012) used this compound derivatives in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine (Brock et al., 2012).

Chemical Synthesis and Applications

  • Benztropine Analogues Synthesis : Pedersen, H. et al. (2004) demonstrated the combinatorial synthesis of benztropine analogues using this compound derivatives, contributing to monoamine transporter inhibitor research (Pedersen et al., 2004).

  • Chemical Transformation Studies : Baylis, A.M. et al. (2007) explored various chemical transformations of 8-azabicyclo[3.2.1]octane derivatives, enhancing understanding of their chemical properties and potential applications (Baylis et al., 2007).

  • Synthesis of Chiral Cyclic Amino Acid Esters : Another study by Moriguchi, T. et al. (2014) focused on synthesizing chiral cyclic amino acid esters using related compounds, contributing to the field of stereochemistry (Moriguchi et al., 2014).

Biochemistry and Pharmacology

  • CC2 Antagonist Synthesis : Campbell, C. et al. (2009) described the synthesis of a critical intermediate for CCR2 antagonists using a similar compound, showcasing its relevance in drug development (Campbell et al., 2009).

  • Cholagogic and Antitumor Activity : Gutkowska, B. et al. (1989) synthesized derivatives of 8-azabicyclo[3.2.1]octan-3-one, related to this compound, exploring their potential cholagogic and antitumor activities (Gutkowska et al., 1989).

  • TBDMS Ethers in Stereochemical Analysis : Lazny, R. et al. (2012) utilized TBDMS ethers of similar compounds for determining stereochemical configurations, important in understanding molecular interactions (Lazny et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Biochemical Pathways

The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities

Action Environment

It is known that the compound should be stored at 2-8°C and protected from light , but more detailed studies are needed to understand the full impact of environmental factors.

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPKKKRSZBQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927592
Record name tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132234-68-5
Record name tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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